molecular formula C22H22N2O B3504189 N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

カタログ番号: B3504189
分子量: 330.4 g/mol
InChIキー: HDOMFHNRKJUJGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

作用機序

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide inhibits JAK enzymes, which are involved in cytokine signaling pathways. Cytokines are small proteins that play a key role in immune system function. By inhibiting JAK enzymes, this compound blocks the downstream effects of cytokine signaling, including the production of inflammatory mediators. This leads to a reduction in inflammation and immune system activation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, this compound has been shown to reduce disease activity in patients with rheumatoid arthritis and inflammatory bowel disease.

実験室実験の利点と制限

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied in preclinical models, which provides a strong basis for further research. However, this compound has some limitations. It is not selective for a particular JAK enzyme and can inhibit multiple JAKs. This can lead to off-target effects and potential toxicity. Additionally, this compound has a short half-life in humans, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide. One direction is to develop more selective JAK inhibitors that target specific JAK enzymes. This could reduce off-target effects and improve the safety profile of these drugs. Another direction is to investigate the potential of this compound in other autoimmune diseases, such as psoriasis and lupus. Additionally, research could focus on understanding the long-term effects of JAK inhibition on the immune system and the potential for immunosuppression. Finally, research could explore the potential of this compound in combination with other drugs for the treatment of autoimmune diseases.

科学的研究の応用

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, this compound was shown to reduce the severity of disease symptoms. These preclinical studies have provided the basis for clinical trials in humans.

特性

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-3-15-8-10-16(11-9-15)21-14(2)20(22(25)23-17-12-13-17)18-6-4-5-7-19(18)24-21/h4-11,17H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOMFHNRKJUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 3
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 5
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Reactant of Route 6
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。